3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a compound that features a benzamide core substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The chloro group is introduced via a substitution reaction, where a suitable benzamide precursor is treated with a chlorinating agent.
Coupling Reaction: The imidazole moiety is then coupled with the benzamide core under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The imidazole ring is known to interact with metal ions and other biomolecules, which can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
- 3-chloro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide
- 4-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
Uniqueness
3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the specific positioning of the chloro group and the imidazole moiety, which can influence its chemical reactivity and biological activity . This unique structure allows it to interact differently with molecular targets compared to its analogs .
Properties
Molecular Formula |
C12H12ClN3O |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
3-chloro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-2-9(6-10)12(17)15-5-4-11-7-14-8-16-11/h1-3,6-8H,4-5H2,(H,14,16)(H,15,17) |
InChI Key |
YRYRNHMRUONZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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